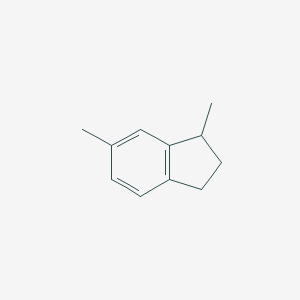
1,6-Dimethylindan
Description
1,6-Dimethylindan (CAS: 17059-48-2) is a bicyclic aromatic hydrocarbon with the molecular formula C₁₁H₁₄ and a molecular weight of 146.23 g/mol . Structurally, it consists of an indan core (a fused benzene and cyclopentane ring) substituted with methyl groups at the 1- and 6-positions (Figure 1).
Properties
CAS No. |
17059-48-2 |
|---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
1,6-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-3-5-10-6-4-9(2)11(10)7-8/h3,5,7,9H,4,6H2,1-2H3 |
InChI Key |
UVRVNMDNGVIBGM-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C1C=C(C=C2)C |
Canonical SMILES |
CC1CCC2=C1C=C(C=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Regioisomeric Differences in Substituted Indans
While direct data on 1,6- vs. For example, in pyrrolidinyl-substituted perylene diimides (PDIs), 1,6-regioisomers exhibited similar electrochemical properties (e.g., HOMO/LUMO gaps) but distinct thermal behaviors compared to 1,7-regioisomers. Specifically:
- Both isomers were thermally stable up to 450°C, but their melting and crystallization transitions differed significantly .
- This suggests that substitution patterns on aromatic systems can influence physical properties (e.g., phase transitions) without altering electronic properties drastically.
Inference for 1,6-Dimethylindan : Analogous regioisomeric differences (e.g., 1,6- vs. 1,5-dimethylindan) may lead to variations in melting points or solubility, though experimental confirmation is needed.
Comparison with Aminoindan Derivatives
Amino-substituted indans, such as 5-methoxy-6-methyl-2-aminoindan, have been studied for their pharmacological activity. Key differences include:
- Bioactivity: Aminoindans exhibit serotonin-releasing properties similar to MDMA, whereas this compound lacks polar functional groups necessary for receptor interactions .
Comparison with Carbonyl-Substituted Indans
5,6-Dimethylindan-1-one (CAS: Not explicitly listed) is a ketone derivative of indan with a molecular formula of C₁₁H₁₂O (estimated MW: 160.21 g/mol). Key distinctions from this compound include:
- Reactivity : The ketone group in 5,6-dimethylindan-1-one enables nucleophilic additions and redox reactions, unlike the hydrocarbon backbone of this compound.
- Applications : Carbonyl-substituted indans are often intermediates in drug synthesis (e.g., antiviral agents), whereas this compound is more suited for materials science due to its stability .
Comparison with Heterocyclic Analogues
5,6-Dimethoxy-2-[(4-pyridyl)methylene]indan-1-one (CAS: 4803-74-1) introduces a pyridyl group, altering electronic properties:
- Electronic Effects: The pyridyl substituent increases polarity and π-conjugation, making it suitable for optoelectronic applications. In contrast, this compound’s nonpolar structure favors hydrophobic environments .
- Molecular Weight : The pyridyl derivative has a higher molecular weight (281.31 g/mol ) due to additional heteroatoms (N, O) .
Data Table: Key Properties of this compound and Analogues
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


